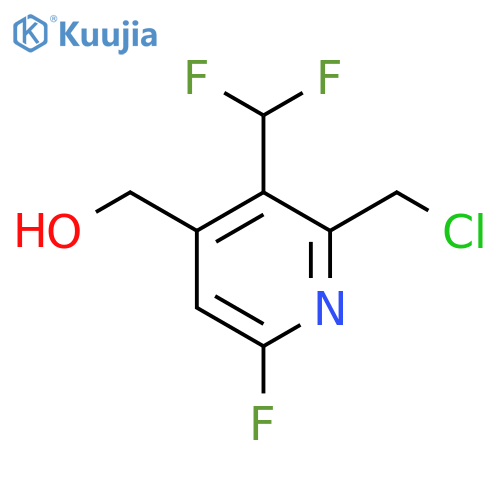

Cas no 1804951-56-1 (2-(Chloromethyl)-3-(difluoromethyl)-6-fluoropyridine-4-methanol)

2-(Chloromethyl)-3-(difluoromethyl)-6-fluoropyridine-4-methanol 化学的及び物理的性質

名前と識別子

-

- 2-(Chloromethyl)-3-(difluoromethyl)-6-fluoropyridine-4-methanol

-

- インチ: 1S/C8H7ClF3NO/c9-2-5-7(8(11)12)4(3-14)1-6(10)13-5/h1,8,14H,2-3H2

- InChIKey: BFCUHGGFMDLLSK-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(C(F)F)=C(C=C(N=1)F)CO

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 184

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 33.1

2-(Chloromethyl)-3-(difluoromethyl)-6-fluoropyridine-4-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029031543-250mg |

2-(Chloromethyl)-3-(difluoromethyl)-6-fluoropyridine-4-methanol |

1804951-56-1 | 95% | 250mg |

$960.40 | 2022-04-01 | |

| Alichem | A029031543-500mg |

2-(Chloromethyl)-3-(difluoromethyl)-6-fluoropyridine-4-methanol |

1804951-56-1 | 95% | 500mg |

$1,853.50 | 2022-04-01 | |

| Alichem | A029031543-1g |

2-(Chloromethyl)-3-(difluoromethyl)-6-fluoropyridine-4-methanol |

1804951-56-1 | 95% | 1g |

$2,866.05 | 2022-04-01 |

2-(Chloromethyl)-3-(difluoromethyl)-6-fluoropyridine-4-methanol 関連文献

-

Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698

-

Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

2-(Chloromethyl)-3-(difluoromethyl)-6-fluoropyridine-4-methanolに関する追加情報

Introduction to 2-(Chloromethyl)-3-(difluoromethyl)-6-fluoropyridine-4-methanol (CAS No. 1804951-56-1)

2-(Chloromethyl)-3-(difluoromethyl)-6-fluoropyridine-4-methanol is a fluorinated pyridine derivative with significant potential in pharmaceutical and agrochemical research. This compound, identified by its CAS number 1804951-56-1, has garnered attention due to its unique structural features and versatile reactivity. The presence of both chloromethyl and difluoromethyl substituents, along with fluoro and hydroxymethyl groups, makes it a valuable intermediate in the synthesis of more complex molecules.

The chloromethyl group (–CH₂Cl) introduces reactivity that is commonly exploited in nucleophilic substitution reactions, enabling the formation of carbon-carbon bonds with various nucleophiles. This property is particularly useful in medicinal chemistry for constructing heterocyclic frameworks. On the other hand, the difluoromethyl group (–CF₂) enhances lipophilicity and metabolic stability, which are critical factors in drug design. The combination of these substituents with the pyridine core provides a scaffold that can be further functionalized to explore new pharmacophores.

The fluoropyridine core itself is a well-studied motif in medicinal chemistry, known for its ability to modulate biological activity through various mechanisms. Fluorine atoms can influence electronic properties, binding affinity, and metabolic degradation pathways. In particular, the 6-fluoropyridine moiety has been shown to improve pharmacokinetic profiles by reducing metabolic clearance. The 4-methanol group (–OHCH₃) adds another layer of functionality, allowing for further derivatization through esterification or etherification reactions.

Recent research has highlighted the utility of fluorinated pyridines in the development of novel therapeutic agents. For instance, studies have demonstrated that fluoropyridines can serve as key components in kinase inhibitors, antiviral drugs, and anti-inflammatory agents. The structural features of 2-(Chloromethyl)-3-(difluoromethyl)-6-fluoropyridine-4-methanol align well with these trends, making it a promising candidate for further exploration.

In one notable study, researchers utilized this compound as a building block for designing small-molecule inhibitors targeting specific enzyme families. The chloromethyl group was particularly useful for constructing covalent bonds with cysteine residues in target proteins, leading to high-affinity binders. Meanwhile, the difluoromethyl group contributed to improved solubility and reduced toxicity profiles. These findings underscore the compound’s potential in drug discovery efforts.

Another area of interest is the agrochemical applications of this derivative. Fluorinated pyridines have been incorporated into herbicides and pesticides due to their ability to enhance bioavailability and resistance to degradation. The unique combination of functional groups in 2-(Chloromethyl)-3-(difluoromethyl)-6-fluoropyridine-4-methanol suggests that it could be used to develop novel agrochemicals with improved efficacy and environmental safety.

The synthesis of this compound involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors such as 6-fluoro-4-hydroxypyridine, the introduction of the chloromethyl group can be achieved through chlorination followed by nucleophilic substitution. Subsequent fluorination at the 3-position can be performed using appropriate fluorinating agents under controlled conditions. Finally, the methylation at the 4-position completes the desired structure.

Advanced computational methods have also been employed to study the reactivity and binding properties of this compound. Molecular modeling techniques predict that the presence of both electron-withdrawing and electron-donating groups will influence its interaction with biological targets. These predictions are supported by experimental data showing that derivatives of this scaffold exhibit high binding affinities for certain enzymes and receptors.

The future prospects for 2-(Chloromethyl)-3-(difluoromethyl)-6-fluoropyridine-4-methanol are vast, particularly as more research uncovers its potential applications. Ongoing studies aim to optimize synthetic routes for higher yields and purity, as well as explore novel derivatives with enhanced biological activity. Collaborations between academic institutions and pharmaceutical companies are likely to accelerate progress in this field.

In conclusion, 2-(Chloromethyl)-3-(difluoromethyl)-6-fluoropyridine-4-methanol (CAS No. 1804951-56-1) represents a fascinating compound with broad utility across multiple domains of chemical research. Its unique structural features make it an attractive intermediate for drug discovery, agrochemical development, and material science applications. As our understanding of fluorinated pyridines continues to grow, so too will the opportunities for innovation using this versatile molecule.

1804951-56-1 (2-(Chloromethyl)-3-(difluoromethyl)-6-fluoropyridine-4-methanol) 関連製品

- 1341322-71-1(2-(2,4-Dimethylphenyl)-2,2-difluoroacetic acid)

- 2731007-89-7(3-Azabicyclo[3.1.1]heptane-1-methanol, 5-(2,5-dichlorophenyl)-)

- 1806506-56-8(Ethyl 3-amino-5-(2-carboxyethyl)benzoate)

- 2204330-80-1(1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)thiourea)

- 174316-28-0(N-Methyl-N-(1-thien-2-ylethyl)amine Hydrochloride)

- 338978-01-1(3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline)

- 477864-60-1(4,6-DIMETHYL-3-[(2-METHYLPHENYL)SULFONYL]-1-(2-METHYL-2-PROPENYL)-2(1H)-PYRIDINONE)

- 920420-56-0(3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-1-(3,4-dimethoxyphenyl)urea)

- 1353960-59-4(2-[(1-Benzyl-piperidin-4-yl)-ethyl-amino]-ethanol)

- 15966-68-4(4-(5-Phenyl-1,2,3triazol-1-yl)-phenylamine)